molecular formula C8H7ClN2O B3038937 [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine CAS No. 936074-79-2

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine

Cat. No.: B3038937
CAS No.: 936074-79-2
M. Wt: 182.61 g/mol
InChI Key: GGBMLKKASVIWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine typically involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then cyclized to form 6-chloro-1,3-benzoxazole. The final step involves the reaction of 6-chloro-1,3-benzoxazole with methylamine under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and cost-effectiveness. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methylamine groups enhances its reactivity and potential for forming various derivatives with useful applications .

Biological Activity

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is a compound within the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.

Chemical Structure and Properties

The compound this compound features a chlorinated benzoxazole ring that contributes to its unique reactivity and biological profile. The presence of the amino group enhances its potential as a pharmacological agent.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzoxazole derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Properties : Cytotoxicity assays reveal that benzoxazole derivatives can selectively target cancer cells while sparing normal cells. For instance, compounds have demonstrated significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Quorum Sensing Inhibition : Certain benzoxazole derivatives have been identified as quorum sensing inhibitors, potentially reducing virulence in pathogenic bacteria .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thus affecting metabolic pathways.
  • Receptor Binding : It has been suggested that benzoxazole derivatives can bind to various receptors, modulating their activity and influencing physiological responses .
  • Cell Cycle Interference : Some studies indicate that these compounds can disrupt the cell cycle in cancer cells, leading to apoptosis .

Anticancer Activity

A study evaluated the cytotoxic effects of several benzoxazole derivatives on various cancer cell lines. The results showed that certain compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity. For example:

CompoundCell LineIC50 (µM)
1MCF-710.5
2A5498.7
3HCT-11612.3

These findings suggest that modifications to the benzoxazole scaffold can enhance anticancer properties .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various benzoxazole derivatives were tested against Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation and elastase production:

CompoundBiofilm Reduction (%)Elastase Inhibition (%)
A7560
B8070
C6550

These results highlight the potential of benzoxazole derivatives as therapeutic agents against bacterial infections .

Properties

IUPAC Name

(6-chloro-1,3-benzoxazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBMLKKASVIWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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